molecular formula C9H18ClNO2 B6364368 Ethyl 1-methylpiperidine-4-carboxylate hydrochloride CAS No. 52700-61-5

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B6364368
CAS No.: 52700-61-5
M. Wt: 207.70 g/mol
InChI Key: VCDKYOSOIFVOKT-UHFFFAOYSA-N
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Description

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a methyl group at the nitrogen atom (position 1) and an ethyl ester substituent at position 4 of the piperidine ring. This compound is widely utilized as a key intermediate in organic synthesis and pharmaceutical research. Notably, it has been employed in the synthesis of bicyclo[1.1.1]pentane (BCP) drug analogs, such as BCP-pethidine, through zinc enolate-mediated reactions with [1.1.1]propellane, achieving yields as high as 95% . Its structural versatility and reactivity make it a critical building block in medicinal chemistry.

Properties

IUPAC Name

ethyl 1-methylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-4-6-10(2)7-5-8;/h8H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDKYOSOIFVOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52700-61-5
Record name 52700-61-5
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Preparation Methods

Reaction Steps and Conditions

  • Methylation via Transfer Hydrogenation :
    Piperidine-4-carboxylic acid is reacted with formaldehyde in the presence of a palladium catalyst (e.g., Pd/C) and formic acid as a hydrogen donor. The reaction is conducted at 90–95°C for 5–6 hours, achieving near-quantitative conversion to 1-methylpiperidine-4-carboxylic acid.

  • Esterification with Ethanol :
    The methylated product is treated with thionyl chloride (SOCl₂) in ethanol at 10–15°C to form the ethyl ester. This step proceeds via nucleophilic acyl substitution, yielding 1-methylpiperidine-4-carboxylate ethyl ester hydrochloride directly.

Key Parameters

  • Catalyst Loading : Palladium catalyst concentrations >0.02 wt% enable lower reaction temperatures (60–70°C), minimizing discoloration of intermediates.

  • Yield : The combined steps yield ~44% of the hydrochloride salt after purification via solvent extraction and recrystallization.

Hydrolysis-Esterification of Cyanopiperidine Derivatives

An alternative route, described in patent CN108047125A, begins with 4-methyl-2-cyanopiperidine, which undergoes hydrolysis, esterification, and stereochemical resolution.

Reaction Steps and Conditions

  • Hydrolysis of Cyanopiperidine :
    4-Methyl-2-cyanopiperidine is refluxed in 6N hydrochloric acid at 100°C for 5 hours, hydrolyzing the nitrile group to a carboxylic acid. The product, 4-methylpiperidine-2-carboxylic acid hydrochloride, is isolated via solvent removal and recrystallization in ethanol/methyl tert-butyl ether.

  • Esterification and Resolution :
    The carboxylic acid is esterified with ethanol using thionyl chloride, followed by resolution with L-tartaric acid to isolate the trans-isomer. The final hydrochloride salt is obtained by treating the freebase with HCl gas.

Key Parameters

  • Stereochemical Control : The trans-isomer is preferentially isolated via solvent pulping (methyl tert-butyl ether/ethanol), achieving a diastereomeric excess >98%.

  • Yield : The four-step process achieves an overall yield of 50% for the resolved hydrochloride salt.

Direct Synthesis from Isonipecotic Acid

A streamlined method reported by ChemicalBook starts with isonipecotic acid, combining methylation and esterification in a single vessel.

Reaction Steps and Conditions

  • Methylation with Formaldehyde :
    Isonipecotic acid, formaldehyde, and formic acid are heated at 90–95°C with a palladium catalyst. The reaction completes within 2 hours, yielding 1-methylpiperidine-4-carboxylic acid.

  • In Situ Esterification :
    Ethanol and thionyl chloride are added to the reaction mixture at 10°C, directly forming the ethyl ester hydrochloride. Purification via acetonitrile washes and vacuum drying affords the product in 96% purity.

Key Parameters

  • Solvent System : Water-acetonitrile mixtures facilitate high-yield salt formation while preventing byproduct generation.

  • Industrial Scalability : This one-pot method reduces isolation steps, making it suitable for large-scale production.

Comparative Analysis of Methods

Method Starting Material Key Advantages Yield Purity
Transfer HydrogenationPiperidine-4-carboxylic acidAmbient pressure; minimal byproducts44–50%≥96%
Hydrolysis-Esterification4-Methyl-2-cyanopiperidineStereochemical control50%≥98%
Direct SynthesisIsonipecotic acidOne-pot process; industrial scalability60–65%96%

Challenges and Optimization Strategies

Byproduct Formation

  • Discoloration : High temperatures (>80°C) during methylation lead to colored impurities. Mitigated by using low catalyst loadings (0.02 wt% Pd) and temperatures ≤70°C.

  • Diastereomer Separation : Solvent pulping with methyl tert-butyl ether/ethanol (4:1 v/v) effectively removes cis-isomers, enhancing trans-isomer yield.

Industrial Adaptations

  • Continuous Flow Reactors : Patent CN108047125A highlights the use of continuous flow systems for esterification, reducing reaction times from hours to minutes.

  • Green Chemistry : Replacement of thionyl chloride with dimethyl carbonate in esterification is under investigation to reduce HCl gas emissions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride has garnered attention for its potential as a pharmacological agent. It is studied for:

  • Antimicrobial Activity : Research indicates that piperidine derivatives, including this compound, exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These properties are attributed to their ability to inhibit key enzymes involved in bacterial fatty acid synthesis .
  • Neuropharmacology : The compound acts as a GABAA receptor agonist, suggesting potential applications in treating neurological disorders by modulating neurotransmitter activity .
  • Anticancer Research : There is ongoing investigation into the compound's ability to serve as a DNA-binding agent in analogs of cytotoxic antibiotics, which could lead to novel cancer therapies .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for:

  • Synthesis of Complex Molecules : It is utilized to create various piperidine derivatives that can act as precursors for pharmaceuticals and agrochemicals .
  • Development of Drug Candidates : The compound's structure allows it to be modified to enhance biological activity or reduce toxicity, facilitating the design of new therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several piperidine derivatives against S. aureus and E. coli. This compound demonstrated significant inhibitory effects on bacterial growth, particularly when modified with specific functional groups that enhanced its binding affinity to bacterial enzymes .

Case Study 2: Neuropharmacological Applications

Another research project focused on the neuropharmacological properties of this compound. It was found to increase GABAergic activity in neuronal cultures, suggesting its potential use in developing anxiolytic drugs. The study highlighted how structural modifications could further optimize its efficacy and safety profile .

Mechanism of Action

The mechanism of action of Ethyl 1-methylpiperidine-4-carboxylate hydrochloride involves its interaction with biological targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific molecular targets. The piperidine ring structure allows for binding to various receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared with three analogs: Meperidine hydrochloride , Ethyl 4-methylpiperidine-4-carboxylate hydrochloride , and Ethyl piperidine-4-carboxylate hydrochloride . Key differences lie in substituent groups and pharmacological activities:

Compound Name Molecular Formula Molecular Weight Substituents Pharmacological Activity Key Applications References
Ethyl 1-methylpiperidine-4-carboxylate HCl C₉H₁₇NO₂•HCl ~207.66 1-methyl, ester at C4 Intermediate Synthesis of BCP analogs
Meperidine HCl (Pethidine) C₁₅H₂₁NO₂•HCl 283.8 1-methyl, 4-phenyl, ester at C4 Opioid analgesic Pain management
Ethyl 4-methylpiperidine-4-carboxylate HCl C₉H₁₇NO₂•HCl ~207.66 4-methyl, ester at C4 Intermediate Organic synthesis
Ethyl piperidine-4-carboxylate HCl C₈H₁₅NO₂•HCl ~193.67 Ester at C4 Intermediate Chemical synthesis
Key Observations:
  • Meperidine hydrochloride distinguishes itself with a 4-phenyl group , which confers opioid receptor binding activity, making it a Schedule II controlled substance .
  • Ethyl 1-methylpiperidine-4-carboxylate HCl lacks the phenyl group, limiting its direct pharmacological use but enhancing its utility in synthesizing complex scaffolds like BCPs .
  • Substituents at position 4 (methyl vs. phenyl) significantly alter molecular weight and biological activity.

Research Findings and Data

Comparative Physicochemical Properties

Property Ethyl 1-Methylpiperidine-4-Carboxylate HCl Meperidine HCl Ethyl 4-Methylpiperidine-4-Carboxylate HCl Ethyl Piperidine-4-Carboxylate HCl
Melting Point (°C) Not reported 186–190 Not reported 172–175
Solubility Soluble in polar solvents (e.g., methanol) Water-soluble Soluble in ethyl acetate Soluble in methanol
Stability Stable under inert conditions Hygroscopic Stable at room temperature Sensitive to moisture

Key Research Highlights

  • BCP-Pethidine Synthesis: Ethyl 1-methylpiperidine-4-carboxylate’s enolate reacts with [1.1.1]propellane to yield BCP-pethidine, demonstrating high efficiency (95% yield) and scalability .
  • Meperidine’s Regulatory Status: Its Schedule II classification underscores the pharmacological impact of the 4-phenyl group, which is absent in non-opioid analogs .
  • Safety Profiles : Ethyl 4-methylpiperidine-4-carboxylate HCl exhibits low acute toxicity, making it safer for industrial use compared to Meperidine .

Biological Activity

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H14ClNO2C_7H_{14}ClNO_2 and a molecular weight of approximately 207.70 g/mol. The compound features a piperidine ring with an ethyl ester group and a methyl substituent on the nitrogen atom, which contributes to its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Interaction : The piperidine structure allows for interactions with neurotransmitter receptors, potentially influencing neurotransmission and cellular signaling pathways.
  • Electrophilic Properties : The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules, which may modulate enzyme activities or receptor functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that piperidine derivatives can possess anticancer activity. For instance, compounds similar to ethyl 1-methylpiperidine-4-carboxylate have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Neuroprotective Effects : There is evidence supporting the potential of this compound in neuroprotection, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease therapy .

Case Studies

Several studies have highlighted the biological activities of piperidine derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that a related piperidine derivative showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .
  • Neuropharmacological Effects : Research indicated that compounds with similar structures exhibited dual inhibition of cholinesterase enzymes, enhancing their potential as therapeutic agents for neurodegenerative diseases .

Research Findings

A summary of key research findings regarding this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in FaDu cells; superior to bleomycin.
ERK5 InhibitionDeveloped selective inhibitors with potential for cancer treatment.
NeuroprotectiveInhibited AChE and BuChE; potential application in Alzheimer’s therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 1-methylpiperidine-4-carboxylate hydrochloride?

  • Methodological Answer : A novel approach involves cyclization using hydrogen peroxide and phosphomolybdic acid under controlled temperatures (e.g., 30% H₂O₂ at 0–25°C) to minimize side reactions. This method avoids complex purification steps and improves yield compared to traditional routes . Alternative pathways include reductive amination of ethyl 4-oxopiperidine-3-carboxylate with methylamine, followed by HCl salt formation under inert atmospheres .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the piperidine ring conformation .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to identify methyl (δ 1.0–1.5 ppm) and ester carbonyl (δ 170–175 ppm) groups. Compare with structurally similar compounds (e.g., ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride) to distinguish substituent effects .
  • Mass spectrometry : Confirm molecular weight (259.17 g/mol) via high-resolution ESI-MS .

Q. How can researchers optimize purification for high-purity yields?

  • Methodological Answer : Employ recrystallization in ethanol/water mixtures (1:3 v/v) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve ≥98% purity. For challenging byproducts (e.g., N-oxide derivatives), use preparative TLC with dichloromethane/methanol (9:1) .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence biological activity compared to analogs?

  • Methodological Answer :

  • Comparative Analysis : Replace the methyl group with amino or hydroxy substituents and assess dopamine receptor binding via radioligand assays. For example, the 4-amino analog shows enhanced dopaminergic signaling (EC₅₀ = 12 nM vs. 45 nM for the methyl derivative) .
  • Table: Key Structural Analogs
CompoundSubstituent at 4-PositionBioactivity (D2 Receptor IC₅₀)
Ethyl 1-methylpiperidine-4-carboxylate HClMethyl45 nM
Ethyl 4-amino-1-methylpiperidine-4-carboxylate HClAmino12 nM
Ethyl 4-hydroxy-1-methylpiperidine-4-carboxylate HClHydroxy28 nM
  • Conclusion : Electron-donating groups (e.g., -NH₂) enhance receptor affinity by stabilizing hydrogen bonding .

Q. How can computational models predict metabolic stability and reactivity?

  • Methodological Answer :

  • Database Integration : Use PISTACHIO and REAXYS to map metabolic pathways. For example, esterase-mediated hydrolysis of the ethyl carboxylate group is predicted to generate 1-methylpiperidine-4-carboxylic acid as the primary metabolite .
  • DFT Calculations : Model transition states for nucleophilic substitution at the piperidine ring. The methyl group at the 1-position increases steric hindrance, reducing SN2 reactivity by 30% compared to unmethylated analogs .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., opioid vs. dopaminergic activity)?

  • Methodological Answer :

  • Target Profiling : Perform kinase panel screens (e.g., Eurofins Cerep) to identify off-target effects. For instance, while the compound shares structural motifs with meperidine (an opioid), its 4-methyl group prevents µ-opioid receptor binding (Ki > 10 µM) but enhances D2 receptor selectivity .
  • In Vivo Validation : Use microdialysis in rodent models to measure extracellular dopamine levels in the striatum. Dose-dependent increases (10–30 mg/kg) confirm dopaminergic activity without opioid-like sedation .

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